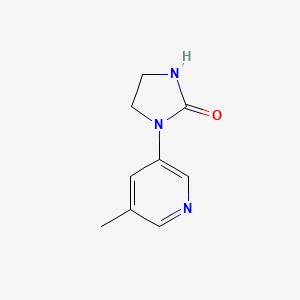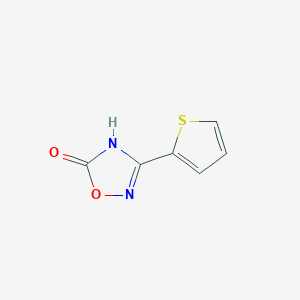
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Overview
Description
Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom1. The structure of thiophene-based compounds can be determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction2.Chemical Reactions
Thiophene derivatives can undergo a variety of chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide1.
Scientific Research Applications
Therapeutic Potential and Medicinal Chemistry
1,3,4-Oxadiazole derivatives are known for their significant binding affinity with various enzymes and receptors due to the structural features that facilitate multiple weak interactions in biological systems. These compounds have been extensively researched for their therapeutic potential across a broad spectrum of medicinal applications. The review by Verma et al. (2019) highlights the anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications of 1,3,4-oxadiazole based compounds, underscoring their considerable development value in medicinal chemistry (Verma et al., 2019).
Synthetic Strategies and Chemical Properties
The synthesis and pharmacological applications of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been a topic of active research due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activity, making them attractive targets for drug development. Wang et al. (2022) report on the synthetic strategies that yield compounds with antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).
Biological and Pharmacological Activities
The biological activity of 1,3,4-thiadiazole and oxadiazole heterocycles has been extensively studied due to their diverse pharmacological potential. These compounds have been identified as crucial for expressing pharmacological activity, with reported antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-oxadiazole core with various heterocycles often leads to a synergistic effect, enhancing their pharmacological potential (Lelyukh, 2019).
Safety And Hazards
The safety and hazards associated with a specific thiophene derivative would depend on its specific structure and properties. For example, some thiophene derivatives may be harmful if swallowed or cause skin irritation4.
Future Directions
Thiophene-based compounds continue to attract interest due to their potential applications in organic electronics and other fields5. Future research may focus on the synthesis of new thiophene derivatives with improved properties and the exploration of their potential applications5.
Please note that this information is based on general knowledge and available resources, and may not be fully applicable to “3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one”. For more specific and detailed information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
3-thiophen-2-yl-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6-7-5(8-10-6)4-2-1-3-11-4/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWXAYHYFHICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)
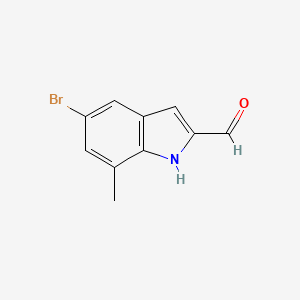

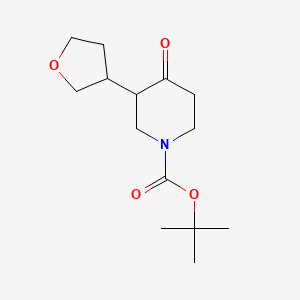

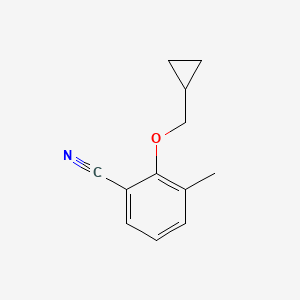
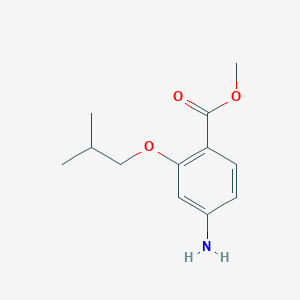
![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)
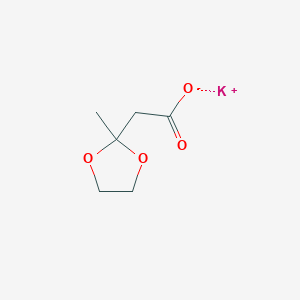
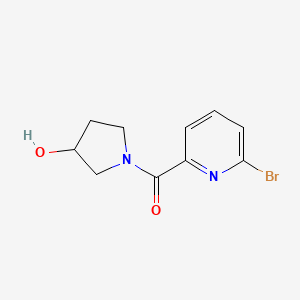

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
